molecular formula C18H11NO B6324797 12H-Benzofuro[3,2-a]carbazole CAS No. 1246308-85-9

12H-Benzofuro[3,2-a]carbazole

Cat. No.: B6324797
CAS No.: 1246308-85-9
M. Wt: 257.3 g/mol
InChI Key: DERKMBVPWKXOHM-UHFFFAOYSA-N
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Description

Contextualization within Fused-Ring Carbazole (B46965) Derivatives

12H-Benzofuro[3,2-a]carbazole belongs to the broader class of fused-ring carbazole derivatives. rsc.org These compounds are characterized by their extended π-electron systems, which impart desirable properties such as good thermal stability and tunable frontier orbital energies. rsc.orgrsc.org The fusion of additional rings onto the carbazole core creates a more rigid and planar molecular structure, which can restrict molecular deformations in the excited state and suppress non-radiative energy dissipation. rsc.org This class of materials, including indolocarbazole, indenocarbazole, and benzothienocarbazole derivatives, is versatile and can be chemically functionalized at various sites to fine-tune their electronic and photophysical properties for specific applications. rsc.orgresearchgate.net

Significance of Benzofurocarbazole Moieties as Donor Structures in Organic Electronics

In the design of organic electronic materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), a donor-acceptor (D-A) architecture is often employed. The benzofurocarbazole moiety is a commonly used and effective electron donor structure. nih.govrsc.orgnih.govrsc.org Carbazole and its derivatives are known for their electron-rich nature and good hole-transporting properties, making them excellent donor candidates. mdpi.comnih.gov The introduction of a benzofuran (B130515) ring to the carbazole core, as seen in this compound, further enhances these donor characteristics. rsc.orgnih.govrsc.org This enhanced electron-donating ability is crucial for creating materials with efficient charge transfer properties, which are essential for high-performance electronic devices. nih.gov

Overview of Thermally Activated Delayed Fluorescence (TADF) Emitters and Host Materials in Modern Optoelectronic Devices

Modern optoelectronic devices, especially third-generation OLEDs, heavily rely on materials that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgacs.org In OLEDs, the recombination of electrons and holes generates excitons in a 1:3 ratio of singlets to triplets. acs.org Conventional fluorescent materials can only utilize the singlet excitons for light emission, limiting the internal quantum efficiency (IQE) to 25%. acs.org TADF materials provide a mechanism to harvest the non-emissive triplet excitons. ossila.com This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are converted into emissive singlet excitons by absorbing thermal energy. wikipedia.org For efficient RISC to occur, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be small. ossila.com

TADF emitters are typically dispersed in a host material within the emissive layer of an OLED to minimize concentration quenching. rsc.org The host material plays a crucial role in facilitating efficient energy transfer to the TADF emitter and should possess a high triplet energy to prevent quenching of the emitter's delayed fluorescence. nih.govrsc.org

Emergence of this compound as a Key Moiety in Contemporary Optoelectronic Research

While several benzofurocarbazole isomers exist, this compound (12BFCz) has emerged as a particularly interesting moiety in recent optoelectronic research. nih.gov Its unique donor structure influences the photophysical properties of TADF emitters, such as their charge-transfer characteristics and emission color. nih.gov For instance, research has shown that the 12BFCz donor can effectively blue-shift the emission color of TADF emitters compared to other benzofurocarbazole isomers. nih.gov This tunability is highly desirable for creating full-color displays and white lighting applications. The continued investigation into this compound and its derivatives is driven by the quest for more efficient and stable materials for next-generation OLEDs and other optoelectronic technologies. rsc.orgrsc.org

Detailed Research Findings

Recent studies have highlighted the specific advantages of incorporating the this compound moiety into TADF emitters. A comparative study of different benzofurocarbazole-derived TADF emitters demonstrated the distinct impact of the donor structure on device performance.

EmitterDonor MoietyExternal Quantum Efficiency (EQE)Color Coordinates (CIE)
o12BFCzTrzThis compound (12BFCz)19.2%(0.159, 0.288)
o23BFCzTrz7H-Benzofuro[2,3-b]carbazole (23BFCz)21.1%(0.178, 0.388)
oBFCzTrz5H-Benzofuro[3,2-c]carbazole (34BFCz)22.9%(0.169, 0.341)
Data from a comparative study on benzofurocarbazole-derived TADF emitters. nih.gov

The data clearly indicates that the 12BFCz-derived emitter, o12BFCzTrz, exhibits a more blue-shifted emission compared to the other isomers. nih.gov While its EQE is slightly lower than the others in this specific study, the ability to achieve a deeper blue emission is a significant advantage for certain applications.

Furthermore, the introduction of benzofurocarbazole and benzothienocarbazole as donor moieties in blue TADF emitters has been shown to more than double the quantum efficiency compared to emitters using a common carbazole donor. rsc.org This underscores the importance of the fused-ring system in enhancing the performance of these materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12H-[1]benzofuro[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKMBVPWKXOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 12h Benzofuro 3,2 a Carbazole and Its Congeners

Traditional and Modern Approaches for Carbazole (B46965) Nucleus Construction

The construction of the carbazole framework, a key structural motif in many biologically active and materials science compounds, has been a long-standing focus of synthetic organic chemistry. researchgate.netresearchgate.netresearchgate.net Methodologies range from century-old name reactions to modern transition-metal-catalyzed processes.

Classical syntheses of carbazoles, while historically significant, often necessitate harsh reaction conditions. researchgate.net

Graebe–Ullmann Synthesis : First reported in 1896, this method involves the diazotization of N-phenyl-1,2-diaminobenzene, which forms a 1,2,3-triazole intermediate. wikipedia.orgresearchgate.netwikipedia.org Upon heating, this triazole expels nitrogen gas to generate the carbazole. wikipedia.orgwikipedia.org The reaction can be performed thermally, photochemically, or with microwave irradiation. wikipedia.org It has been widely used to prepare a variety of substituted carbazoles, including nitro and chloro derivatives. researchgate.netepa.govrsc.org

Clemo–Perkin (Borsche–Drechsel) Synthesis : This method involves the condensation of an arylhydrazine with cyclohexanone (B45756) to form a tetrahydrocarbazole, which is subsequently aromatized, often through oxidation, to yield the carbazole. wikipedia.org

Tauber Carbazole Synthesis : Discovered in 1890, the Tauber method involves the high-temperature, acid-promoted cyclization of 2,2'-diaminobiphenyls to form carbazoles. researchgate.netchempedia.info Modifications have employed different acids, such as concentrated phosphoric acid or Nafion-H, a perfluorinated sulfonic acid resin, to facilitate the reaction under potentially milder conditions. researchgate.net

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge the carbazole skeleton with greater efficiency and selectivity.

Hydroarylation : This process involves the addition of a molecule, typically across a carbon-carbon multiple bond. Gold(I)-catalyzed intramolecular hydroarylation of specific (Z)-2-(enynyl)indoles has been shown to produce carbazoles in good yields. organic-chemistry.org Iron-catalyzed hydroarylation of styrenes has also been demonstrated as a direct and selective method for the 3,6-di-alkylation of carbazoles. rsc.org

Annulation Reactions : These reactions build a new ring onto an existing structure. Gold-catalyzed annulation of conjugated alkynes bearing an azide (B81097) group with arenes like benzene (B151609) or pyrrole (B145914) can produce annulated [c]carbazoles. rsc.org A cascade [4+2] bimolecular annulation involving 2-oxypentadienyl cations and unprotected indoles under Brønsted acid catalysis also serves as a novel route to highly functionalized carbazoles. acs.org

C-H activation represents a powerful and atom-economical strategy for synthesizing carbazoles, as it avoids the need for pre-functionalized starting materials. chim.it

Palladium-Catalyzed C-H Amination : A prominent method involves the palladium-catalyzed intramolecular C-H amination of N-aryl-N-phenylanilines or related biaryl amides. researchgate.netorganic-chemistry.orgacs.org This reaction typically uses an oxidant, such as copper(II) acetate, to regenerate the active Pd(II) catalyst. organic-chemistry.orgacs.org This approach allows for the assembly of substituted carbazoles in a straightforward two-step protocol from readily available reagents. organic-chemistry.orgacs.org

Rhodium and Iridium Catalysis : Rhodium catalysts have been used to synthesize carbazoles from substituted biaryl azides. organic-chemistry.org More recently, iridium(III)-catalysis has been shown to assist in the intermolecular insertion of carbazole C-H bonds with diazo compounds, facilitated by a pyrimidine (B1678525) directing group. chim.it

Transient Directing Groups : To overcome the limitations of pre-installed directing groups, methods using transient mediators like norbornene have been developed for the direct Pd-catalyzed C-H alkylation and acylation of carbazoles. nih.gov

The final ring-forming step in the synthesis of complex fused carbazoles often involves an intramolecular cyclization.

Acid-Catalyzed Cyclization : Brønsted acids can be effective catalysts for intramolecular cyclizations. For example, a solid acidic catalyst derived from rice husk has been used to synthesize benzo[a]carbazole derivatives from a 3-cyanoacetamide pyrrole intermediate via intramolecular ring closure at high temperatures. rsc.org Gold(III) chloride has also been used to catalyze the smooth cyclization of 1-(indol-2-yl)-3-alkyn-1-ols into carbazole derivatives. organic-chemistry.org

Photochemical Cyclization : Photocyclization of stilbene-type substrates is a known method for creating polynuclear aromatic systems, though it can lead to isomeric mixtures that are difficult to separate. nih.gov

Metal-Free Cyclization : The intramolecular dipolar cycloaddition of an azide with an alkyne can create fused tricyclic systems containing a triazole ring. nih.gov This type of reaction can be mediated by acids to generate the necessary carbocation intermediates without the need for a metal catalyst. elsevierpure.com

Specific Synthesis of 12H-Benzofuro[3,2-a]carbazole and its Isomers

The synthesis of linearly-fused heterocycles like this compound requires precise control over the regiochemistry of the cyclization steps.

The construction of this compound (12BFCz) can be approached through multi-step sequences that build the different heterocyclic rings sequentially. While specific literature detailing the exact synthesis of 12BFCz is sparse, general methods for creating benzofuran-fused carbazoles provide a clear blueprint. One such general and facile method is the ultrasound-assisted Rap-Stoermer reaction, which condenses chloroacetyl-carbazoles with various salicylaldehydes to form benzofuroyl-carbazoles. researchgate.net

A plausible synthetic pathway for 12BFCz, based on established transformations, is outlined in the table below. This hypothetical route involves creating the benzofuran (B130515) ring onto a pre-existing carbazole framework.

Interactive Table: Plausible Synthetic Route for this compound

StepReaction TypeStarting Material(s)Key Reagents & ConditionsProduct
1Friedel-Crafts Acylation9H-CarbazoleChloroacetyl chloride, AlCl₃3-Chloroacetyl-9H-carbazole
2Rap-Stoermer Reaction3-Chloroacetyl-9H-carbazole, Salicylaldehyde (B1680747)K₂CO₃, PEG-400, Ultrasound3-(Benzofuran-2-carbonyl)-9H-carbazole
3Intramolecular Cyclization (e.g., Pictet-Spengler type)3-(Benzofuran-2-carbonyl)-9H-carbazoleStrong acid (e.g., PPA, Eaton's reagent), HeatThis compound

This sequence begins with the functionalization of the carbazole core, followed by the construction of the benzofuran moiety, and culminates in a final intramolecular cyclization to yield the target pentacyclic system. The synthesis of various isomers would be achievable by using differently substituted carbazole and salicylaldehyde starting materials.

Synthetic Strategies for 7H-Benzofuro[2,3-b]carbazole (23BFCz)

The synthesis of the 7H-benzofuro[2,3-b]carbazole scaffold can be achieved through Lewis acid-catalyzed condensation reactions. One documented method involves the reaction of a suitably substituted indole (B1671886) precursor with benzofuran. For instance, the synthesis of 7H-1-Benzofuro[2,3-b]carbazole was accomplished by reacting tert-butyl-3-(2,2-di(ethoxycarbonyl)vinyl)-2-(bromomethyl)-1H-indole-1-carboxylate with benzo[b]furan. iucr.orgnih.gov This reaction is carried out in dry 1,2-dichloroethane (B1671644) in the presence of anhydrous zinc bromide (ZnBr₂) as the Lewis acid catalyst, proceeding at room temperature under a nitrogen atmosphere. iucr.orgnih.gov

A similar strategy is employed for the synthesis of functionalized derivatives. The preparation of 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole utilizes [1-(phenylsulfonyl)-3-propionyl-1H-indol-2-yl]methyl pivalate (B1233124) as the indole component. nih.gov In this case, anhydrous tin(IV) chloride (SnCl₄) serves as the Lewis acid catalyst in dry dichloroethane (DCE) to facilitate the condensation with benzofuran. nih.gov After the reaction, the product is isolated following an aqueous workup and purification by column chromatography. nih.gov

Table 1: Lewis Acid-Catalyzed Synthesis of 7H-Benzofuro[2,3-b]carbazole Derivatives

ProductIndole PrecursorCatalystSolventRef.
7H-1-Benzofuro[2,3-b]carbazoletert-butyl-3-(2,2-di(ethoxycarbonyl)vinyl)-2-(bromomethyl)-1H-indole-1-carboxylateZnBr₂1,2-dichloroethane iucr.orgnih.gov
12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole[1-(phenylsulfonyl)-3-propionyl-1H-indol-2-yl]methyl pivalateSnCl₄Dichloroethane nih.gov

Comparison of Synthetic Pathways for 5H-Benzofuro[3,2-c]carbazole (34BFCz) and other Benzofurocarbazole Isomers

The synthetic pathways to benzofurocarbazole isomers vary significantly depending on the desired fusion pattern. While the [2,3-b] isomer is accessible via Lewis acid-catalyzed condensations, the synthesis of 5H-Benzofuro[3,2-c]carbazole (34BFCz) has been reported through a photochemical intramolecular amination reaction. nih.gov This method offers a distinct approach from the acid-catalyzed routes.

Other isomers require different strategic considerations. For example, the linearly fused indolo[3,2-b]carbazole (B1211750) system, a close structural analog, can be constructed via multi-step sequences involving modern cross-coupling reactions. mdpi.com One such pathway begins with a double Suzuki coupling, followed by demethylation and conversion to a nonaflate ester. mdpi.com The synthesis is completed by a double Buchwald-Hartwig amination, which forms the two crucial C-N bonds to yield the final carbazole structure. mdpi.com This palladium-catalyzed quadruple N-arylation highlights the power of transition metal catalysis in building complex heterocyclic frameworks. mdpi.com

Another distinct approach is the Fischer indolization, which has been used to access the benzofuro[3,2-b]indoline framework, a precursor that can be considered an interrupted step toward a fully aromatized benzofurocarbazole system. rsc.org This comparison underscores the diversity of synthetic tools available, with the choice of method—be it photochemical cyclization, Lewis acid catalysis, or transition metal-mediated cross-coupling—being dictated by the specific isomeric structure targeted.

Catalytic Approaches in Benzofurocarbazole Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecules like benzofurocarbazoles efficiently and selectively. These approaches include transition metal catalysis, Lewis acid-mediated reactions, and oxidative cyclizations.

Transition Metal Catalysis (e.g., Pd(II)-catalyzed processes) in Fused-Ring Systems

Palladium catalysis is a cornerstone for the synthesis of fused carbo- and heterocycles. nih.gov Its utility stems from a wide range of powerful transformations, including intramolecular Heck reactions, C-H functionalization, and cross-coupling reactions. nih.gov In the context of benzofurocarbazole-related structures, palladium-catalyzed reactions are instrumental. The synthesis of linearly fused indolo[3,2-b]carbazoles employs a sequence of Pd-catalyzed Suzuki and Buchwald-Hartwig amination reactions to assemble the pentacyclic core. mdpi.com

Furthermore, palladium-catalyzed intramolecular C-H arylation provides a direct method for forming fused-ring systems by creating a carbon-carbon bond, a strategy applicable to thiophene (B33073) derivatives and other heterocycles. clockss.org The versatility of palladium catalysis allows for the construction of diverse and complex fused scaffolds, which are often difficult to access through classical methods. nih.govresearchgate.net

Lewis Acid Mediated Reactions (e.g., InCl₃, BF₃·OEt₂) for Heterocycle Construction

Lewis acids are crucial reagents and catalysts for constructing heterocyclic systems through various cascade and cyclization reactions. researchgate.net As detailed in section 2.2.2, Lewis acids like ZnBr₂ and SnCl₄ are effective in promoting the condensation reactions that form the 7H-benzofuro[2,3-b]carbazole core. iucr.orgnih.gov

The scope of Lewis acid catalysis is broad. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a particularly versatile Lewis acid used to mediate a wide array of transformations, including the cyclization of alkynes to form heterocycles like dihydropyrans and quinolines. nih.govnih.govrsc.org It can initiate cascade cyclizations by promoting the ring-opening of epoxides, leading to complex polycyclic systems. nih.gov Lewis acids can also mediate Friedel-Crafts arylations and intramolecular cyclizations, which are key steps in building substituted carbazole scaffolds. researchgate.net The general mechanism often involves the activation of a substrate by the Lewis acid, facilitating a key bond-forming event, such as an intramolecular nucleophilic attack or an electrocyclization. nih.govrsc.org

Oxidative Cyclization Reactions (e.g., MnO₂-mediated) for Furan (B31954) and Carbazole Fusion

Oxidative cyclization offers a powerful strategy for the fusion of aromatic and heterocyclic rings. Manganese(IV) oxide (MnO₂) is a common and effective oxidant for such transformations. mdpi.comresearchgate.net A well-studied approach involves the MnO₂-induced oxidative cyclization of dihydrotriazines, which are considered "formal" Schiff's bases. mdpi.comdoaj.orgnih.gov This method facilitates a C-C/C-O oxidative coupling reaction, where a reaction sequence typically involves the nucleophilic addition of a phenol (B47542) or naphthol to a heterocycle, followed by the MnO₂-mediated oxidative cyclization to form the fused furan ring. mdpi.comnih.gov

The proposed mechanism for this transformation suggests the initial formation of an O-coordinated manganese complex. mdpi.comresearchgate.net This is followed by an intramolecular process that results in the new C-C and C-O bonds, completing the furan ring fusion. mdpi.com This strategy provides a direct and efficient route to benzofuro-fused N-heterocycles and serves as a strong model for the potential fusion of furan and carbazole moieties through a similar oxidative C-C/C-O coupling pathway. mdpi.comresearchgate.net Other manganese-based systems, such as Mn(III), are also known to mediate oxidative radical cyclizations that can lead to complex polycyclic structures. nih.gov

Table 2: Catalytic Approaches for Fused Heterocycle Synthesis

Catalytic ApproachCatalyst/Reagent ExampleReaction TypeApplicationRef.
Transition Metal CatalysisPd(OAc)₂, Pd(0) complexesCross-Coupling, C-H ArylationIndolo[3,2-b]carbazole synthesis mdpi.comclockss.org
Lewis Acid MediationBF₃·OEt₂, SnCl₄, ZnBr₂Cascade Cyclization, CondensationFused heterocycle & benzofurocarbazole synthesis iucr.orgnih.govnih.gov
Oxidative CyclizationMnO₂C-C/C-O CouplingBenzofuro-fused heterocycle synthesis mdpi.comresearchgate.netnih.gov

Derivatization Strategies for Functionalized Benzofurocarbazoles

The core benzofurocarbazole structure can be chemically modified to tune its physical, electronic, and material properties. Derivatization strategies often target the nitrogen atom of the carbazole moiety or the aromatic backbone.

A common approach is N-alkylation or N-arylation of the carbazole nitrogen. mdpi.com For instance, the indolo[3,2-b]carbazole skeleton can be alkylated to improve its solubility. mdpi.com Another powerful strategy involves halogenation, typically bromination using N-bromosuccinimide (NBS), of the aromatic rings. mdpi.com The resulting bromo-derivatives are versatile intermediates that can be converted into other functional groups, such as aldehydes or alkynes, through subsequent reactions. mdpi.com

Furthermore, the entire benzofurocarbazole unit can act as a building block for larger, more complex functional materials. For example, 5H-benzofuro[3,2-c]carbazole (BFCz) has been incorporated into multi-resonance skeletons to create asymmetric, high-efficiency emitters for organic light-emitting diodes (OLEDs). rsc.org In these derivatives, named BFCz-B-Cz and BFCz-B-O, the benzofurocarbazole moiety is chemically linked to another complex fragment, demonstrating its use as a functional chromophore. rsc.org These derivatization strategies are crucial for tailoring the properties of benzofurocarbazoles for specific applications in materials science.

Regioselective Functionalization of the Carbazole Moiety

The functionalization of the carbazole core within the this compound framework is crucial for tuning its physicochemical properties. The carbazole moiety possesses several positions amenable to electrophilic substitution, with the nitrogen atom (N-12) and various carbon atoms on the aromatic rings being the primary sites for modification.

Regioselectivity in the functionalization of carbazoles is a well-established field. For the N-H bond, deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of a wide range of substituents. This N-functionalization is often the first step in the synthesis of carbazole-based materials to enhance solubility and modify electronic properties.

For C-H functionalization, the electronic nature of the carbazole nucleus directs electrophiles to specific positions. The sites most activated towards electrophilic attack are typically the C-3 and C-6 positions, followed by the C-1 and C-8 positions. However, in the fused this compound system, the regioselectivity is expected to be more complex due to the influence of the fused benzofuran ring. The precise outcomes of functionalization reactions would require specific experimental investigation.

A study on the regioselective functionalization of unprotected carbazoles with donor-acceptor (D-A) cyclopropanes has demonstrated that the reaction can be directed to either the nitrogen or the carbon skeleton by choosing the appropriate catalyst. rsc.orgnih.govdocumentsdelivered.com With a Lewis acid catalyst like Sc(OTf)₃, selective N-H functionalization occurs. rsc.orgnih.govdocumentsdelivered.com Conversely, using a Brønsted acid catalyst such as TfOH can promote C-H functionalization. rsc.orgnih.govdocumentsdelivered.com While this research was not performed on this compound, it provides a potential strategy for its selective functionalization.

Formation of Donor-Acceptor (D-A) Systems Incorporating Benzofurocarbazole

Donor-acceptor (D-A) systems are molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated spacer. This architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The this compound unit, being an electron-rich system, is a promising candidate for the donor component in a D-A architecture. To construct such a system, the benzofurocarbazole core would be chemically linked to a suitable electron-acceptor unit. Common acceptor moieties used in D-A systems include benzothiadiazole, quinoxaline, benzimidazole (B57391), and dicyanovinyl groups. scispace.comrsc.org

The synthesis of such D-A molecules typically involves cross-coupling reactions, such as Suzuki or Stille coupling, between a functionalized benzofurocarbazole (e.g., a borylated or halogenated derivative) and a functionalized acceptor molecule. The choice of the linkage position on the benzofurocarbazole core and the nature of the π-spacer would significantly influence the electronic communication between the donor and acceptor units, thereby affecting the photophysical and electrochemical properties of the resulting D-A system.

While direct examples of D-A systems based on this compound are not prevalent in the literature, numerous studies on other carbazole derivatives demonstrate the feasibility of this approach. For instance, D-A copolymers incorporating 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] Current time information in Bangalore, IN.researchgate.netdoaj.orgthiadiazole as the acceptor unit have been synthesized and characterized. mdpi.com

Design and Synthesis of Bipolar Host Materials based on Benzofurocarbazole Units

In phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in achieving high efficiency. An ideal host material should possess a high triplet energy to confine the excitons on the phosphorescent guest emitter, and balanced charge-transport properties (bipolarity) to ensure an equal number of electrons and holes reach the emissive zone.

Bipolar host materials are designed by combining electron-donating and electron-accepting units within the same molecule. The this compound scaffold, with its inherent hole-transporting (donor) character, can be a key building block for such materials. To induce electron-transporting (acceptor) properties, an electron-deficient moiety would need to be incorporated into the molecular structure.

The design strategy often involves linking the donor (benzofurocarbazole) and acceptor units either directly or through a non-conjugated spacer to preserve the high triplet energy of the individual chromophores. Common electron-deficient units used for this purpose include pyridine, benzimidazole, and quinazoline (B50416) derivatives. scispace.comnih.govrsc.orglightpublishing.cn

For example, a study on carbazole-benzimidazole hybrid molecules demonstrated their potential as bipolar host materials for green and blue PhOLEDs. scispace.com The synthesis involved the coupling of a carbazole unit with a benzimidazole unit. A similar approach could be envisioned for this compound, where its functionalized derivatives are coupled with suitable electron-accepting heterocycles. The resulting materials would be expected to exhibit good thermal stability and the desired bipolar charge-transport characteristics. Research on an isomeric compound, 5H-benzofuro[3,2-c]carbazole, has shown its utility in developing efficient narrowband multi-resonance thermally activated delayed fluorescence (TADF) emitters, highlighting the potential of the benzofurocarbazole framework in advanced OLED materials. rsc.org

Advanced Spectroscopic and Structural Characterization of 12h Benzofuro 3,2 a Carbazole Systems

X-ray Crystallography for Detailed Molecular Arrangement and Planarity Assessment

While a specific crystallographic study for 12H-Benzofuro[3,2-a]carbazole is not widely available, data from its isomer, 7H-1-Benzofuro[2,3-b]carbazole , offers significant insight into the structural characteristics of this class of compounds. nih.gov The analysis of this isomer reveals that the fused benzofuran (B130515) and carbazole (B46965) ring systems are nearly coplanar, with a very small dihedral angle of 3.31(3)° between them. nih.gov This high degree of planarity is a critical feature, as it facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor applications.

The crystal structure of 7H-1-Benzofuro[2,3-b]carbazole is stabilized by weak C-H···π intermolecular interactions. nih.gov The molecules pack in a way that is typical for planar aromatic systems, forming a well-ordered crystalline lattice. The detailed crystal data for this isomer are presented below.

Table 1: Crystal Data and Structure Refinement for 7H-1-Benzofuro[2,3-b]carbazole

Parameter Value
Empirical Formula C₁₈H₁₁NO
Formula Weight (Mᵣ) 257.28
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 26.087(3)
b (Å) 5.9585(8)
c (Å) 7.8146(10)
Volume (V) (ų) 1214.7(3)
Z 4
Temperature (K) 295
Radiation Mo Kα (λ = 0.71073 Å)
μ (mm⁻¹) 0.09

Data sourced from a study on 7H-1-Benzofuro[2,3-b]carbazole. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural and regioselectivity determination.

Specific NMR spectral data for this compound is not detailed in the literature, but analysis of related benzofuroyl-carbazole derivatives provides a clear indication of the expected chemical shifts. beilstein-journals.org For the core carbazole unit, the proton attached to the nitrogen (N-H) typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often above 11.0 ppm, as seen in the spectrum of the parent carbazole molecule. chemicalbook.com The aromatic protons of the carbazole and benzofuran rings are expected to resonate in the range of 7.0-9.0 ppm. beilstein-journals.org

In ¹³C NMR spectra of such fused systems, the carbon atoms in the aromatic rings typically appear in the 100-150 ppm region. beilstein-journals.org The specific chemical shifts are influenced by the electronic effects of the neighboring heteroatoms (nitrogen and oxygen) and the regiochemistry of the fused rings. For instance, in a study of 3,6-bis(2-benzofuroyl)-N-ethylcarbazole , the carbazole and benzofuran carbons resonate within this expected aromatic range, with the carbonyl carbons appearing much further downfield (~183 ppm). beilstein-journals.org The regioselectivity of the fusion between the benzofuran and carbazole moieties can be confirmed by analyzing the coupling patterns (J-coupling) in the ¹H NMR spectrum and through two-dimensional NMR techniques like COSY and HMQC/HSQC.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Benzofurocarbazole Systems

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H N-H (Carbazole) > 11.0
¹H Aromatic (Ar-H) 7.0 - 9.0
¹³C Aromatic (Ar-C) 100 - 150
¹³C C-O (Benzofuran) > 150
¹³C C-N (Carbazole) ~140

Based on data from carbazole and substituted benzofuroyl-carbazole derivatives. beilstein-journals.orgchemicalbook.com

Hirshfeld Surface Analysis for the Investigation of Supramolecular Features and Intermolecular Interactions

While a Hirshfeld analysis for this compound is not available, studies on structurally similar carbazole derivatives, such as 2-nitro-3-phenyl-9H-carbazole , provide excellent models for the expected interactions. nih.gov For these types of molecules, the crystal packing is typically dominated by several key interactions. nih.gov

The most significant contributions to the Hirshfeld surface often come from H···H contacts, which represent van der Waals forces. nih.gov Due to the presence of aromatic rings, C···H/H···C interactions, which are indicative of C-H···π bonding, are also highly significant. nih.gov The heteroatoms (N and O) introduce the possibility of hydrogen bonding. For example, O···H/H···O and N···H/H···N contacts are highlighted by distinct features on the fingerprint plots and red spots on the d_norm surface, indicating close intermolecular contacts. nih.govresearchgate.net

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Carbazole Derivative

Contact Type Contribution (%)
H···H 36.3
C···H/H···C 30.2
O···H/H···O 24.0
N···H/H···N 0.9

Data from a study on 2-nitro-3-phenyl-9H-carbazole. nih.gov

Time-Resolved Photoluminescence (PL) Spectroscopy for Exciton (B1674681) Kinetics and Lifetimes

Time-resolved photoluminescence (PL) spectroscopy is a critical technique for investigating the dynamics of excited states in fluorescent materials. It measures the decay of light emission over time following pulsed laser excitation, providing information on exciton lifetimes and the kinetics of various radiative and non-radiative decay pathways. These parameters are fundamental to the performance of organic light-emitting diodes (OLEDs).

Benzofurocarbazole derivatives are being actively explored as donor materials in emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.netrsc.org In TADF materials, triplet excitons can be converted to singlet excitons through reverse intersystem crossing (RISC), which then decay radiatively, enhancing the device efficiency. The kinetics of this process are central to the material's performance.

Table 4: Photophysical Properties of a High-Efficiency Emitter Based on a Benzofurocarbazole Core

Property Value
Peak Emission Wavelength (nm) ~470 - 520
Photoluminescence Quantum Yield (PLQY) up to ~100%
Radiative Decay Rate (s⁻¹) ~10⁸
Emitter Type TADF

Data compiled from studies on 5H-Benzofuro[3,2-c]carbazole based emitters. researchgate.netrsc.org

Theoretical and Computational Investigations of 12h Benzofuro 3,2 a Carbazole

Electronic Structure Calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions

The electronic properties of organic semiconductor materials are fundamentally governed by the energy levels and spatial distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 12H-Benzofuro[3,2-a]carbazole, the fusion of a benzofuran (B130515) moiety with the carbazole (B46965) core significantly influences these parameters.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine these energy levels. The carbazole unit typically functions as an electron-donating moiety, contributing significantly to the HOMO level. The fusion of additional aromatic rings, such as the benzofuran group, can extend the π-conjugation of the molecule. This extension generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. researchgate.net The precise energy values can be fine-tuned by the addition of various substituent groups. For instance, incorporating electron-donating groups tends to raise the HOMO level, which can facilitate hole injection in an electronic device. nih.gov Conversely, electron-withdrawing groups can lower the LUMO level, aiding electron injection and transport. researchgate.net

In carbazole-based systems designed as host materials, the HOMO and LUMO energies must be appropriately aligned with those of adjacent layers to ensure efficient charge carrier injection and transport, thereby minimizing the device's driving voltage. researchgate.net Theoretical calculations show that the HOMO level in many carbazole derivatives is primarily localized on the carbazole core, while the LUMO distribution can be influenced by acceptor moieties attached to the core. researchgate.net For example, in a study of dibenzofuran-based hole transport materials (HTMs), increasing the number of p-methoxyaniline-substituted dibenzofuran (B1670420) units was found to slightly lower both the HOMO and LUMO energy levels. mdpi.com

Table 1: Calculated HOMO/LUMO Energy Levels for Selected Carbazole-Based Materials This table presents representative data from computational studies on related compounds to illustrate typical energy ranges.

Compound/SystemHOMO (eV)LUMO (eV)Method/Reference
mDBF-5.27-3.10Experimental (CV) mdpi.com
bDBF-5.29-3.17Experimental (CV) mdpi.com
tDBF-5.30-3.19Experimental (CV) mdpi.com
BCC-36-5.21-Experimental rsc.org
BTCC-36-5.36-Experimental rsc.org
BCC-27-5.27-Experimental rsc.org
BTCC-27-5.33-Experimental rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Understanding Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the excited-state properties of molecules. It is used to calculate parameters such as vertical excitation energies, which correspond to light absorption, and emission wavelengths, providing a theoretical basis for understanding the photophysical behavior observed experimentally.

For π-conjugated systems like benzofurocarbazoles, TD-DFT can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. These calculations help to understand the color of light a molecule will absorb and emit. For example, TD-DFT studies on alternating fluorene/carbazole copolymers have been used to calculate the lowest excitation energies and maximum absorption wavelengths. nih.gov The results showed that incorporating carbazole units into a polyfluorene backbone leads to a blue shift in both absorption and emission, which was consistent with experimental observations. nih.gov

Furthermore, TD-DFT is crucial for characterizing the nature of electronic transitions. It can determine whether an excited state has a localized character (LE) or a charge-transfer (CT) character. In donor-acceptor molecules, a CT transition involves the movement of electron density from the donor part (like carbazole) to the acceptor part upon excitation. Benzofurocarbazole derivatives used in Thermally Activated Delayed Fluorescence (TADF) applications rely on a small energy gap between the S₁ and T₁ states (ΔEST), which is heavily influenced by the degree of CT character in the excited state. researchgate.net TD-DFT calculations are essential for designing molecules with optimal CT properties to achieve efficient TADF.

Computational Assessment of Charge Injection Properties and Triplet Transition Energies in Benzofurocarbazole Derivatives

The performance of organic light-emitting diodes (OLEDs) and other electronic devices depends critically on efficient charge injection from the electrodes into the organic layers. Computational chemistry offers a way to assess these properties before synthesis. The energy barriers for hole and electron injection are related to the difference between the work function of the electrodes and the HOMO and LUMO energies of the organic material, respectively. DFT calculations provide these HOMO/LUMO values, allowing for a theoretical estimation of injection efficiency. Studies have shown that modifying the carbazole core, for instance by creating fused structures like benzofurocarbazole, can adjust these energy levels to better match those of common electrode materials, thereby improving charge injection. rsc.org

Another critical parameter, particularly for host materials in phosphorescent OLEDs (PhOLEDs), is the triplet state energy (ET). To prevent the back-transfer of energy from the phosphorescent dopant to the host, the host material must have a triplet energy higher than that of the dopant. Computational methods are used to calculate the T₁ energy of potential host materials. Carbazole derivatives are known for their high triplet energies. Theoretical studies on carbazole-based hosts have shown that the lowest triplet state often corresponds to a localized transition within a carbazole unit, leading to high triplet energies on the order of 3.0 eV. researchgate.net Fusing the carbazole with other units, as in this compound, can create a rigid structure that helps maintain a high triplet energy. For example, a series of tri-carbazole derivatives were calculated to have high triplet energies between 2.90 and 3.02 eV, making them suitable hosts for blue PhOLEDs. rsc.org

Table 2: Calculated Triplet Energies for Selected Carbazole-Based Host Materials This table presents representative data from computational studies on related compounds.

CompoundTriplet Energy (ET) (eV)Reference
FCzTPA2.56 rsc.org
FCzDPNA2.74 rsc.org
BCC-362.90 rsc.org
BTCC-363.02 rsc.org
BCC-272.91 rsc.org
BTCC-273.01 rsc.org

Computational Screening and Prediction of Material Performance for Optoelectronic Applications (e.g., Hole Transport Materials)

Computational screening has become an indispensable strategy for accelerating the discovery of new materials for optoelectronic applications. Instead of synthesizing and testing a vast number of compounds, theoretical calculations can predict the key properties of candidate molecules, allowing researchers to focus on the most promising ones.

For applications like hole transport materials (HTMs) in perovskite solar cells, key performance indicators include a suitable HOMO level for efficient hole extraction from the perovskite layer, high hole mobility, and good thermal stability. mdpi.comrsc.org DFT calculations can predict the HOMO energy and the molecular geometry. The latter is important because a more planar structure can enhance π-π stacking and improve charge transport. Furthermore, hole mobility can be estimated by calculating the reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing a charge. Lower reorganization energy generally correlates with higher mobility.

In one study, a series of dibenzofuran-based HTMs were investigated using DFT. The calculations provided insights into the structure and electron cloud distribution, complementing experimental results from cyclic voltammetry. mdpi.com The study found that extending the π-conjugation of the HTMs enhanced hole transport ability, with the best-performing material achieving a hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com This integrated computational and experimental approach led to the development of flexible perovskite solar cells with a power conversion efficiency of 19.46%. mdpi.com

Theoretical Analysis of Intermolecular Interactions and Exciplex Formation in Carbazole-Based Systems

The performance of organic electronic devices is influenced not only by the properties of individual molecules but also by how they interact with each other in the solid state. Theoretical analysis can shed light on these intermolecular interactions, such as π-π stacking and hydrogen bonding. aip.orgnih.gov The relative orientation of molecules in a thin film affects the electronic coupling between them, which is a key factor determining charge mobility. aip.org

A particularly important intermolecular phenomenon is the formation of an exciplex, or an excited-state complex, between an electron-donating molecule and an electron-accepting molecule. rsc.orgnih.govacs.org Carbazole and its derivatives are excellent electron donors and are often used in exciplex-forming systems. rsc.orgacs.org These systems are of great interest for OLEDs, as they can provide a pathway for efficient TADF. Theoretical calculations can predict the stability and electronic structure of such exciplexes. By calculating the HOMO of the donor (e.g., a benzofurocarbazole derivative) and the LUMO of the acceptor, the energy of the exciplex emission can be estimated.

Computational studies have investigated exciplexes in systems containing carbazole donors and various acceptors. nih.govacs.org These studies confirm that the emission arises from a charge-transfer state between the two molecules and can be used to calculate the singlet-triplet energy splitting (ΔEST). A small ΔEST is the hallmark of an efficient TADF system, and theoretical modeling can guide the pairing of donors and acceptors to minimize this gap. acs.org For example, systems pairing carbazole donors with triazole-based acceptors have been shown computationally and experimentally to form exciplexes with small ΔEST values of 0.07–0.13 eV, leading to efficient TADF. nih.govacs.org

Photophysical Properties and Exciton Dynamics of 12h Benzofuro 3,2 a Carbazole and Its Derivatives

Charge-Transfer Properties in Benzofurocarbazole-Based Donor-Acceptor Systems

In donor-acceptor (D-A) molecular systems, the benzofurocarbazole moiety typically serves as a potent electron donor. nih.govrsc.org The fusion of the benzofuran (B130515) and carbazole (B46965) units creates an extended π-conjugated system that facilitates intramolecular charge transfer (ICT) upon photoexcitation. This charge transfer is a fundamental process in materials designed for organic light-emitting diodes (OLEDs), especially those that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov

The charge-transfer properties are significantly influenced by the specific isomer of the benzofurocarbazole donor used. nih.gov For instance, in TADF emitters where a benzofurocarbazole donor is linked to a triazine acceptor, the nature of the donor dictates the charge-transfer characteristics and, consequently, the emission color. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), confirm the charge transfer nature of the excited states in these systems. researchgate.net The highest occupied molecular orbital (HOMO) is typically localized on the benzofurocarbazole donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor unit. This spatial separation of HOMO and LUMO is a key requirement for achieving a small singlet-triplet energy gap, which is crucial for efficient TADF. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Characteristics

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons, which can significantly enhance the efficiency of OLEDs. nih.gov Benzofurocarbazole derivatives have been identified as promising components in TADF emitters. nih.govrsc.org

The cornerstone of TADF is the process of reverse intersystem crossing (RISC), an endothermic transition from the lowest triplet state (T1) to the lowest singlet state (S1). nih.gov For this process to be efficient, the energy barrier between T1 and S1 must be small enough to be overcome by thermal energy at room temperature. rsc.org

A small energy gap between the lowest singlet and triplet excited states (ΔEST) is a fundamental prerequisite for efficient TADF. rsc.orgnih.gov This small gap is typically achieved in donor-acceptor type molecules where the spatial separation of the HOMO and LUMO minimizes the exchange energy between the singlet and triplet states. researchgate.net

In a series of blue TADF emitters using a 4-benzoylpyridine (B1666322) acceptor, increasing the delocalization of the HOMO on the donor unit, from carbazolyl to tercarbazolyl, led to a significant reduction in the ΔEST from 0.29 eV to 0.05 eV. nih.gov This reduction in the energy gap directly resulted in a dramatic increase in the maximum external quantum efficiency (EQE) of the corresponding OLEDs from 4.2% to 23.9%. nih.gov However, a small ΔEST alone does not guarantee high TADF performance. ktu.edursc.org Other factors, such as the energy gap between the T1 and higher-lying triplet states (T1-T2 gap) and the magnitude of spin-orbit coupling, are also critically important for an efficient RISC process. ktu.edursc.org

The specific isomeric structure of the benzofurocarbazole donor has a profound impact on the photophysical properties of the final TADF emitter. nih.gov A comparative study of three benzofurocarbazole isomers—5H-benzofuro[3,2-c]carbazole (34BFCz), 12H-benzofuro[3,2-a]carbazole (12BFCz), and 7H-benzofuro[2,3-b]carbazole (23BFCz)—when incorporated into TADF emitters with a triazine acceptor, demonstrated this structure-property relationship. nih.gov

The emitter derived from this compound, o12BFCzTrz, exhibited a noticeable blue shift in its emission compared to the emitters based on the other two isomers. nih.gov This demonstrates the potential of using the 12BFCz donor unit for developing blue TADF materials. Conversely, the emitter derived from 34BFCz, oBFCzTrz, showed the highest external quantum efficiency. nih.gov The introduction of steric hindrance between donor units, as seen in systems with multiple carbazole groups, can also influence the singlet-triplet splitting and device efficiency. rsc.org Furthermore, increasing the donor strength of the carbazole moiety can lead to a reduction in the singlet-triplet energy gap, thereby enabling TADF. nih.gov

Photophysical and Electroluminescent Properties of Benzofurocarbazole-Based TADF Emitters nih.gov
CompoundDonor MoietyEmission Color Coordinates (CIE x, y)Maximum External Quantum Efficiency (EQE)
o12BFCzTrzThis compound (12BFCz)(0.159, 0.288)19.2%
o23BFCzTrz7H-Benzofuro[2,3-b]carbazole (23BFCz)(0.178, 0.388)21.1%
oBFCzTrz5H-benzofuro[3,2-c]carbazole (34BFCz)(0.169, 0.341)22.9%

Influence of Spin-Orbit Coupling (SOC) on Exciton (B1674681) Dynamics in Benzofurocarbazole Derivatives

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion, and it is the primary mechanism that enables transitions between states of different spin multiplicities, such as intersystem crossing (ISC) and reverse intersystem crossing (RISC). arxiv.org In TADF emitters, the rate of RISC (k_RISC_) is directly proportional to the square of the SOC matrix element between the singlet and triplet states. nih.gov

For efficient RISC, a significant SOC is required. researchgate.net As previously mentioned, the direct coupling between the S1 and T1 states can be weak if both states have a similar charge-transfer character. nih.gov Therefore, the coupling to higher-lying triplet states (T_n_) often plays a decisive role. ktu.edursc.org The efficiency of these transitions occurs at points where the potential energy surfaces of the different spin states intersect, known as minimum energy crossing points (MECPs). arxiv.org Theoretical methods can be employed to calculate the SOC values and predict RISC rates, providing a tool for the rational design of new TADF materials. nih.govresearchgate.net The magnitude of SOC can be influenced by the presence of heavy atoms, though this is not always the dominant factor in controlling photophysical properties. researchgate.net The interplay between a small singlet-triplet energy gap and a large SOC is crucial for achieving high-performance TADF emitters. nih.gov

Photoluminescence Quantum Yield (PLQY) and Strategies for Luminescence Quenching Suppression in Condensed Phases

In the condensed phase, such as in a thin film of an OLED, luminescence quenching can significantly reduce the PLQY. This quenching can occur through various non-radiative decay pathways, including concentration quenching, where excited molecules interact with each other and decay non-radiatively. One strategy to suppress this is to embed the TADF emitter as a dopant in a suitable host material at a low concentration. rsc.org This minimizes intermolecular interactions and aggregation-caused quenching. The choice of the host material is critical; it must have a high triplet energy to confine the triplet excitons on the TADF guest molecules and facilitate efficient energy transfer. researchgate.net Furthermore, the rigidity of the molecular structure of the emitter itself can help to reduce non-radiative decay channels by minimizing vibrational losses, thereby enhancing the PLQY. researchgate.net Studies on other benzofuran derivatives have also explored fluorescence quenching phenomena, for instance, by interaction with nanoparticles in various solvents. researchgate.net

Investigation of Exciton Behavior and Triplet Decay Kinetics in Benzofurocarbazole Materials

The unique photophysical properties of materials based on the this compound scaffold are heavily influenced by their molecular structure, particularly the behavior of excitons and the kinetics of triplet state decay. These characteristics are fundamental to their performance in applications such as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).

A significant area of research has been the molecular engineering of isomeric benzofurocarbazole donors to manage the photophysical properties of TADF emitters. nih.gov In this context, this compound (12BFCz) has been synthesized and studied as a donor moiety. Its performance has been compared with other isomers like 7H-benzofuro[2,3-b]carbazole (23BFCz) and 5H-benzofuro[3,2-c]carbazole (34BFCz). nih.gov

To investigate the exciton dynamics, these donor units have been incorporated into TADF emitters. For instance, the derivative 12-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-12H-benzofuro[3,2-a]carbazole (o12BFCzTrz) was synthesized and its properties were compared with analogous emitters derived from other benzofurocarbazole isomers. nih.gov

The structure of the benzofurocarbazole donor has a pronounced effect on the charge-transfer properties and, consequently, the emission color of the TADF emitter. The 12BFCz donor, in the o12BFCzTrz molecule, has demonstrated efficacy in achieving a blue-shifted emission. This is evident in its color coordinates of (0.159, 0.288). In comparison, the emitter derived from 23BFCz, o23BFCzTrz, exhibited color coordinates of (0.178, 0.388), while the 34BFCz derivative, oBFCzTrz, showed coordinates of (0.169, 0.341). nih.gov

The following table summarizes the key photophysical and device performance data for these comparative benzofurocarbazole-derived TADF emitters:

CompoundDonor MoietyEmission Color Coordinates (CIE)External Quantum Efficiency (EQE)
o12BFCzTrz12BFCz(0.159, 0.288)19.2%
o23BFCzTrz23BFCz(0.178, 0.388)21.1%
oBFCzTrz34BFCz(0.169, 0.341)22.9%

Applications in Advanced Optoelectronic Materials and Devices

Role as Donor Materials in High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters

In the architecture of TADF emitters, which are designed to harvest both singlet and triplet excitons and thus achieve up to 100% internal quantum efficiency, the benzofurocarbazole moiety serves as a potent electron donor. nih.govbohrium.com Research has demonstrated that using benzofurocarbazole and its sulphur-containing analogue, benzothienocarbazole, as donor units in TADF emitters leads to superior device performance compared to those using a traditional carbazole (B46965) donor. nih.gov The rigid, extended π-conjugation of the benzofurocarbazole structure is key to these enhanced properties. nih.gov

An asymmetric molecular design strategy has proven effective in leveraging the benefits of the benzofurocarbazole core. By introducing 5H-benzofuro[3,2-c]carbazole (BFCz) into a multi-resonance skeleton, researchers have developed novel asymmetric emitters that exhibit enhanced reverse intersystem crossing (RISC) rates, a critical process for TADF. rsc.orgresearchgate.net This approach has led to the creation of highly efficient and narrowband emitters, which are crucial for achieving high-definition displays with excellent color purity. rsc.orgrsc.org

The incorporation of benzofurocarbazole donors into TADF emitters has a direct and positive impact on the external quantum efficiency (EQE) of OLED devices. The improved donor capability of the benzofurocarbazole moiety contributes to more efficient exciton (B1674681) harvesting. nih.gov

A notable example involves the development of two asymmetric multi-resonance TADF emitters using a 5H-benzofuro[3,2-c]carbazole (BFCz) core, namely BFCz-B-Cz and BFCz-B-O. OLEDs fabricated with these emitters have demonstrated outstanding performance. The device using the BFCz-B-Cz emitter achieved a high maximum EQE of 26.0%, while the BFCz-B-O-based device recorded a maximum EQE of 11.0%. rsc.orgresearchgate.net These results underscore the potential of asymmetrically designed benzofurocarbazole-based emitters in producing highly efficient OLEDs. rsc.org

Performance of OLEDs with Benzofurocarbazole-Based TADF Emitters
EmitterEmission ColorMaximum External Quantum Efficiency (EQE)Reference
BFCz-B-CzGreen26.0% rsc.org
BFCz-B-OBlue11.0% rsc.org

The rigid and extended π-conjugated framework of benzofurocarbazole derivatives provides an excellent platform for tuning the emission color of OLEDs. rsc.orgnih.gov By making strategic chemical modifications to the molecular structure, the energy levels of the frontier molecular orbitals (HOMO and LUMO) can be precisely controlled, allowing for the generation of light across the visible spectrum. rsc.org

This principle is clearly illustrated by the asymmetric emitters BFCz-B-Cz and BFCz-B-O. While both are based on the same 5H-benzofuro[3,2-c]carbazole (BFCz) donor, subtle structural alterations on the acceptor side of the molecule shift the emission from green (BFCz-B-Cz) to blue (BFCz-B-O). rsc.orgresearchgate.net This demonstrates that the benzofurocarbazole core is a versatile building block for creating emitters with tailored colors. Further research into a fluorescent emitter combining a carbazole and a benzofuro[2,3-b]pyrazine unit resulted in a device with a deep-blue emission, showcasing the fine-tuning achievable through molecular design. researchgate.net

Function as Host Materials in Organic Light-Emitting Diodes (OLEDs)

The high triplet energy of benzofurocarbazole-based hosts is a key attribute for their use in PhOLEDs. To ensure efficient energy transfer from the host to the phosphorescent guest, the host's triplet energy level must be higher than that of the guest. researchgate.net Benzofurocarbazole derivatives meet this requirement, especially for blue PhOLEDs which use high-energy emitters. For instance, host materials like 1,3-bis(5H-benzofuro[3,2-c]carbazol-5-yl)benzene (BFCz) exhibit high triplet bandgaps of 2.94 eV, effectively confining the triplet excitons on the guest molecules and preventing energy back-transfer. researchgate.net

A bipolar host material, 2-(12H-benzofuro[3,2-a]carbazol-12-yl)dibenzo[b,d]thiophene 5,5-dioxide (DBT-INFUR), was specifically designed for yellow and red PhOLEDs. Devices using this host showed significantly improved performance compared to those using the standard host material CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl). researchgate.net The yellow PhOLED with the DBT-INFUR host achieved a maximum EQE of 16.5%, and the red device reached 12.44%. researchgate.net

Performance of PhOLEDs with a 12H-Benzofuro[3,2-a]carbazole-Based Host (DBT-INFUR)
Emission ColorHost MaterialMaximum External Quantum Efficiency (EQE)Reference
YellowDBT-INFUR16.5% researchgate.net
RedDBT-INFUR12.44% researchgate.net
Yellow (Reference)CBP10.15% researchgate.net
Red (Reference)CBP7.64% researchgate.net

A critical strategy for creating high-performance host materials is to establish bipolar charge transport characteristics, meaning the material can efficiently transport both electrons and holes. This balanced transport broadens the charge recombination zone within the emissive layer, leading to higher efficiency and improved device stability. researchgate.net Bipolar hosts are typically constructed by linking an electron-donating (hole-transporting) unit with an electron-accepting (electron-transporting) unit within the same molecule. researchgate.netrsc.org

The benzofurocarbazole moiety, being electron-rich, serves as an excellent donor unit in these bipolar designs. researchgate.netresearchgate.net A clear example is the DBT-INFUR host, where the electron-rich this compound donor is covalently bonded to an electron-deficient dibenzothiophene (B1670422) dioxide acceptor. researchgate.net This D-A (donor-acceptor) structure successfully creates a bipolar material with balanced carrier transport properties, making it a highly effective host for PhOLEDs. researchgate.net

The optimization of host materials involves tuning several key properties to ensure efficient device operation. For hosts incorporating benzofurocarbazole, these properties include:

High Triplet Energy (E_T): As mentioned, a high E_T is crucial to prevent reverse energy transfer from the phosphorescent dopant back to the host. Benzofurocarbazole-based hosts have been designed with high triplet energies (e.g., 2.94 eV for a BFCz-based host), making them suitable for hosting even high-energy blue emitters. researchgate.netresearchgate.net

Balanced Carrier Transport: The bipolar design, combining the donor nature of benzofurocarbazole with an appropriate acceptor, helps to balance the injection and transport of holes and electrons. researchgate.net This ensures that the region where electrons and holes recombine to form excitons is wide and centered within the emissive layer, maximizing the chances of energy transfer to the guest emitters. researchgate.net

Suitable Frontier Molecular Orbitals: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be aligned with those of adjacent device layers (hole and electron transport layers) to facilitate low-voltage charge injection. researchgate.net

Thermal and Morphological Stability: The rigid, fused-ring structure of benzofurocarbazole contributes to high thermal stability (high glass transition and decomposition temperatures), which is essential for long device lifetimes. researchgate.net Good film-forming properties are also necessary to create stable and uniform emissive layers during device fabrication. researchgate.net

Theoretical studies further reveal that the stability of carbazole-based hosts in the excited state is influenced by the entire molecular structure, a nonlocal effect that is important for understanding and mitigating chemical degradation pathways in OLEDs. aps.org

Structure Property Relationships in 12h Benzofuro 3,2 a Carbazole Derivatives

Influence of Substituent Effects and Functional Group Incorporation on Electronic and Photophysical Characteristics

The electronic and photophysical properties of 12H-Benzofuro[3,2-a]carbazole and its derivatives are highly susceptible to the nature and position of substituents. The incorporation of different functional groups can significantly alter the electron density distribution within the molecule, thereby influencing its absorption, emission, and charge transport characteristics.

The introduction of electron-donating or electron-withdrawing groups at various positions on the carbazole (B46965) or benzofuran (B130515) rings can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, attaching electron-donating groups, such as alkoxy or amino moieties, generally raises the HOMO level, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano or nitro groups, tend to lower the LUMO level, which can also result in a red-shift and affect the compound's electron-accepting capabilities. nih.govelsevierpure.com

A study on carbazole derivatives demonstrated that the linking topology and the density of chromophores significantly influence their physicochemical properties. researchgate.net For example, triphenylamine-substituted derivatives exhibited red-shifted absorption and emission due to extended π-conjugation. researchgate.net The introduction of chlorine substituents on a carbazole core has also been shown to influence electrochemical and optical properties, with the number and position of the chlorine atoms affecting the degree of change. nih.gov

The polarity of the solvent can also play a crucial role in the photophysical behavior of these compounds. Some carbazole derivatives exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (red-shift) in more polar solvents. researchgate.netrsc.org This phenomenon is indicative of a larger dipole moment in the excited state compared to the ground state, suggesting some degree of intramolecular charge transfer upon excitation. rsc.org

Below is a table summarizing the effects of different substituents on the photophysical properties of carbazole derivatives.

Substituent TypeEffect on HOMO/LUMOImpact on Absorption/EmissionReference
Electron-Donating (e.g., -OCH3, -NH2)Raises HOMO levelRed-shift elsevierpure.com
Electron-Withdrawing (e.g., -CN, -NO2)Lowers LUMO levelRed-shift nih.gov
TriphenylamineExtended π-conjugationRed-shift researchgate.net
ChlorineVaries with number and positionMinor shifts nih.gov

Impact of Fused-Ring Architecture and Isomeric Variations on Material Performance

The way in which the benzene (B151609), furan (B31954), and carbazole rings are fused together has a profound impact on the material's performance. The rigid, planar structure of the this compound core contributes to its high thermal stability, a desirable characteristic for materials used in electronic devices. researchgate.net The extended π-conjugation across the fused-ring system is fundamental to its electronic properties, facilitating efficient charge transport. rsc.org

Isomeric variations of benzofurocarbazole, where the fusion of the rings differs, can lead to significant changes in their electronic and photophysical properties. For example, 5H-benzofuro[3,2-c]carbazole (BFCz) has been used to develop asymmetric emitters for organic light-emitting diodes (OLEDs). rsc.org The specific arrangement of the rings in BFCz, when incorporated into a multi-resonance skeleton, resulted in narrowband green and blue emissions with enhanced reverse intersystem crossing rates. rsc.org This highlights how subtle changes in the fused-ring architecture can lead to vastly different material properties and performance in devices.

The fusion of additional aromatic rings to the benzofurocarbazole core can further extend the π-conjugation, leading to materials with even more red-shifted absorption and emission, making them suitable for different regions of the electromagnetic spectrum. This strategy of "π-extension" is a common approach in the design of organic semiconductors with tailored bandgaps.

The following table illustrates how different fused-ring architectures can influence key material properties.

Fused-Ring SystemKey PropertyApplicationReference
This compoundHigh Thermal Stability, Good Hole TransportOLEDs, Organic Semiconductors researchgate.net
5H-Benzofuro[3,2-c]carbazoleNarrowband Emission, High EfficiencyAsymmetric Emitters in OLEDs rsc.org
Extended π-systemsTunable BandgapsRed/Near-Infrared Emitters rsc.org

Correlations between Molecular Conformation, Packing Motifs, and Optical Properties in Solid State

In the solid state, the performance of this compound derivatives is not only governed by the properties of individual molecules but also by how they arrange themselves in a crystal lattice. The intermolecular interactions and packing motifs play a critical role in determining the bulk optical and electronic properties of the material.

The planar nature of the benzofurocarbazole core can lead to strong π-π stacking interactions between adjacent molecules. researchgate.net The way these molecules stack—whether in a face-to-face (H-aggregate) or a slipped-stack (J-aggregate) arrangement—can significantly affect the solid-state fluorescence. H-aggregates often lead to fluorescence quenching, while J-aggregates can result in red-shifted and enhanced emission.

The presence of bulky substituents can hinder close packing and alter the stacking arrangement, thereby influencing the solid-state optical properties. For instance, twisting the chromophores from the central carbazole core through multiple substitutions can disrupt effective inter-chromophoric electronic interactions, leading to changes in absorption spectra. researchgate.net

The crystal packing can also influence other important material properties. For example, the degree of overlap between the π-orbitals of adjacent molecules directly impacts the charge carrier mobility. A well-ordered, co-facial π-stacking arrangement is generally favorable for efficient charge transport along the stacking direction.

The table below summarizes the relationship between molecular packing and solid-state properties.

Packing MotifIntermolecular InteractionImpact on Optical PropertiesReference
H-aggregationFace-to-face π-stackingFluorescence quenching researchgate.net
J-aggregationSlipped π-stackingRed-shifted, enhanced emission researchgate.net
Twisted ConformationSteric hindranceAltered inter-chromophoric interactions researchgate.net

Rational Design Principles for Tailoring Benzofurocarbazole Systems to Specific Optoelectronic Applications

The knowledge gained from structure-property relationship studies allows for the rational design of this compound derivatives with properties tailored for specific optoelectronic applications. researchgate.net

For applications in Organic Light-Emitting Diodes (OLEDs) , the key is to design molecules with high photoluminescence quantum yields and to control the emission color. This can be achieved by:

Introducing specific substituents: Attaching electron-donating and electron-withdrawing groups to create a "push-pull" system can lead to efficient charge-transfer emission, with the color tunable by varying the strength of the donor and acceptor moieties. rsc.org

Controlling the fused-ring architecture: As seen with 5H-benzofuro[3,2-c]carbazole, isomeric variations can be exploited to achieve narrowband emission, which is crucial for high-purity colors in displays. rsc.org

Managing solid-state packing: Introducing bulky groups to prevent fluorescence quenching through H-aggregation in the solid state is a common strategy to enhance the efficiency of OLED emitters.

For applications in Organic Photovoltaics (OPVs) , the goal is to design materials with broad absorption spectra to harvest more sunlight and with efficient charge separation and transport. This can be accomplished by:

Creating donor-acceptor systems: Combining the electron-donating benzofurocarbazole unit with a suitable electron-accepting moiety can facilitate efficient photoinduced charge transfer, the primary step in photovoltaic energy conversion.

Tuning HOMO/LUMO levels: The energy levels of the donor and acceptor materials need to be carefully aligned to ensure efficient charge separation and to maximize the open-circuit voltage of the solar cell. This can be achieved through the judicious choice of substituents. elsevierpure.com

The following table provides a summary of design principles for specific applications.

ApplicationDesign PrincipleDesired OutcomeReference
OLEDsIntroduce push-pull systemsEfficient, color-tunable emission rsc.org
OLEDsUtilize isomeric variationsNarrowband, high-purity colors rsc.org
OPVsCreate donor-acceptor copolymersBroad absorption, efficient charge separation elsevierpure.com
OPVsTune HOMO/LUMO levelsMaximize open-circuit voltage elsevierpure.com

By systematically applying these design principles, researchers can continue to develop novel this compound-based materials with enhanced performance for a wide range of optoelectronic technologies.

Future Research Directions and Perspectives

Exploration of Novel Isomeric Benzofurocarbazole Structures and their Potential in Optoelectronics

While 12H-Benzofuro[3,2-a]carbazole (12BFCz) has shown promise, the exploration of its isomers is a burgeoning area of research. nih.gov The arrangement of the benzofuran (B130515) and carbazole (B46965) units significantly influences the electronic and photophysical properties of the resulting molecule. nih.gov For instance, a study comparing 12BFCz with its isomers, 7H-benzofuro[2,3-b]carbazole (23BFCz) and 5H-benzofuro[3,2-c]carbazole (34BFCz), revealed distinct differences in their performance as donor materials in thermally activated delayed fluorescence (TADF) emitters. nih.gov

The 12BFCz-based emitter, o12BFCzTrz, exhibited a blue-shifted emission compared to its counterparts, making it a candidate for deep-blue organic light-emitting diodes (OLEDs). nih.gov Conversely, the 34BFCz derivative, oBFCzTrz, demonstrated a higher external quantum efficiency (EQE). nih.gov These findings underscore the importance of isomeric purity and the potential to fine-tune device characteristics by selecting the appropriate benzofurocarbazole isomer. Future work should focus on the systematic synthesis and characterization of a wider range of isomers to establish a comprehensive structure-property relationship. This will enable the rational design of materials with specific emission colors, efficiencies, and charge transport properties for targeted optoelectronic applications.

Development of Advanced Synthetic Routes for Scalable, High-Yield, and Sustainable Production

The advancement of benzofurocarbazole-based technologies is contingent upon the development of efficient and scalable synthetic methodologies. Current synthetic routes often involve multi-step processes that can be resource-intensive and may not be suitable for large-scale production. researchgate.netrsc.org Future research must prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

This includes exploring one-pot reactions, utilizing catalytic systems to minimize waste, and employing readily available and less hazardous starting materials. For instance, leveraging reactions like the Ullman and Suzuki-Miyaura coupling has shown promise in the synthesis of carbazole derivatives and could be further optimized for benzofurocarbazole synthesis. researchgate.net The development of robust and cost-effective synthetic protocols will be crucial for the commercial viability of this compound and its derivatives in optoelectronic devices.

Integration of Benzofurocarbazole into Emerging Optoelectronic Device Architectures

The unique properties of benzofurocarbazole derivatives make them highly suitable for integration into advanced OLED architectures, such as those utilizing hyperfluorescence and multi-resonance TADF (MR-TADF). researchgate.netresearchgate.net Hyperfluorescence devices, which employ a TADF sensitizer (B1316253) to excite a fluorescent emitter, can achieve high efficiencies and long operational lifetimes. The tunable nature of benzofurocarbazoles allows for the design of emitters and sensitizers with optimal energy level alignment for efficient energy transfer.

Furthermore, the rigid structure of the benzofurocarbazole core can be exploited in the design of MR-TADF emitters, which are known for their narrow emission spectra and high color purity. researchgate.netrsc.org Introducing the 5H-benzofuro[3,2-c]carbazole (BFCz) moiety into a multi-resonance skeleton has led to the development of asymmetric emitters with narrowband green and blue emissions and enhanced reverse intersystem crossing rates. rsc.org Future research should focus on designing and synthesizing novel benzofurocarbazole-based materials specifically for these advanced device architectures to push the boundaries of OLED performance.

In-depth Mechanistic Studies of Exciton (B1674681) Dynamics, Charge Transport, and Intermolecular Interactions

A fundamental understanding of the photophysical processes occurring within benzofurocarbazole-based materials is essential for optimizing their performance. arxiv.org This necessitates in-depth mechanistic studies of exciton dynamics, charge transport, and intermolecular interactions. frontiersin.orgaps.org Techniques such as time-resolved spectroscopy can provide valuable insights into the rates of radiative and non-radiative decay, intersystem crossing, and reverse intersystem crossing, which are critical parameters for TADF efficiency. researchgate.net

Computational-Guided Material Discovery and Optimization for Targeted Performance Attributes

Computational modeling has emerged as a powerful tool in materials science, enabling the prediction of molecular properties and the rational design of new materials. researchgate.net In the context of this compound, quantum chemical calculations can be employed to predict key parameters such as HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔEST), and oscillator strengths. semanticscholar.org This information is invaluable for screening potential candidates and prioritizing synthetic efforts.

By simulating the effects of different substituents and isomeric configurations, computational methods can guide the design of materials with specific performance attributes, such as targeted emission colors or enhanced charge transport characteristics. semanticscholar.org This synergy between computational prediction and experimental validation will accelerate the discovery and optimization of novel benzofurocarbazole-based materials for optoelectronics.

Investigation of Long-Term Device Stability and Durability for Practical Applications

For any new material to be commercially successful, long-term operational stability is a paramount concern. st-andrews.ac.uk While benzofurocarbazole-based OLEDs have shown promising efficiencies, their stability and durability require thorough investigation. mdpi.comrsc.orgresearchgate.net Degradation mechanisms in OLEDs can be complex, involving factors such as chemical decomposition of the organic materials, morphological changes in the thin films, and interfacial degradation. st-andrews.ac.uk

Future research must focus on systematic studies of the long-term stability of devices incorporating this compound and its derivatives. This includes accelerated lifetime testing under various operating conditions and post-mortem analysis to identify the root causes of degradation. Understanding these degradation pathways will enable the development of strategies to enhance device longevity, such as the incorporation of more stable molecular building blocks or the optimization of device architecture. rsc.org Achieving high efficiency and long-term stability simultaneously remains a key challenge in the field of organic electronics. rsc.orgresearchgate.net

Q & A

Basic: What are the key synthetic strategies for constructing the 12H-benzofuro[3,2-a]carbazole core?

The synthesis typically involves palladium-catalyzed cross-coupling reactions and annulation steps. A foundational approach starts with 2-hydroxy-6-methylcarbazole as a precursor, followed by annulation with C5 or C10 terpenoid units to form the fused benzofurocarbazole structure. For example, copper-mediated thermal rearrangement of intermediates yields pyrano[3,2-a]carbazole derivatives with regioselectivity controlled by reaction conditions . Key methodologies include:

  • Palladium catalysis for carbazole ring construction.
  • Copper-promoted annulation to integrate the furan moiety.
  • Thermal rearrangement to resolve regiochemical outcomes.

Basic: How are NMR and X-ray crystallography employed to confirm the structure of this compound derivatives?

  • NMR : 1^1H and 13^13C NMR are used to identify substituent patterns and verify ring fusion. For instance, aromatic proton signals in the 6.5–8.5 ppm range distinguish carbazole protons, while downfield shifts (~5.5 ppm) indicate fused furan systems .
  • X-ray crystallography : Resolves regiochemical ambiguities, such as distinguishing pyrano[3,2-a]carbazole from pyrano[2,3-b]carbazole isomers. This technique confirmed the structure of clausenalansine A and resolved stereochemical conflicts in mahanimbicine synthesis .

Advanced: How can researchers reconcile contradictory data on regioselectivity in annulation reactions?

Divergent regioselectivity (e.g., pyrano[3,2-a] vs. [2,3-b] products) arises from reaction conditions. For example:

  • Thermal conditions favor [3,2-a] products due to steric control (e.g., 7.7:1 ratio of 21:22 in Scheme 4 of Knölker’s work) .
  • Photoredox catalysis enables C–H functionalization with reduced steric bias, but requires careful optimization of light wavelength and redox mediators .
    Methodological recommendation : Use X-ray validation and computational modeling (DFT) to predict regiochemical outcomes under varying conditions .

Advanced: What strategies improve the sustainability of this compound synthesis?

  • Photoredox catalysis : Replaces stoichiometric oxidants with light-driven processes, reducing waste (e.g., Cu(II)-promoted synthesis of bicyclomahanimbine) .
  • Electrochemical methods : Enable direct C–H functionalization without metal catalysts, as demonstrated in murrayazolinine synthesis .
  • Solvent selection : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green metrics .

Basic: What role does this compound play in materials science?

Its rigid, planar structure and extended π-conjugation make it valuable in:

  • OLED emitters : Derivatives like tCzPhICz exhibit narrow deep-blue emission and small singlet-triplet energy gaps (ΔEST), enabling thermally activated delayed fluorescence (TADF) .
  • Solution-processable devices : Functionalization with bulky tert-butyl groups enhances solubility without quenching luminescence .

Advanced: How can structure-activity relationships (SAR) guide the design of antitumor carbazole derivatives?

  • Substituent positioning : Pyrido[3,2-a]carbazole derivatives with electron-withdrawing groups (e.g., nitro) at C-5 show enhanced NF-κB inhibition, reducing breast cancer metastasis .
  • Planarity optimization : Fusing benzofuro moieties improves DNA intercalation, as seen in staurosporine analogs .
    Methodological tip : Combine molecular docking with in vitro screening to prioritize synthetic targets .

Advanced: What mechanisms explain the pressure-induced fluorescence enhancement in carbazole derivatives?

Under high pressure, restricted intramolecular vibrations reduce non-radiative decay pathways. For example, carbazole crystals exhibit a 20-fold emission boost at 3 GPa due to suppressed C–C bond rotations . Experimental approach : Use diamond anvil cell (DAC) setups with in situ fluorescence monitoring to correlate emission intensity with structural changes .

Basic: How are carbazole derivatives modified for antioxidant applications in lubricants?

  • Alkylation : Reacting carbazole with 2-chloro-2-methylpropane using AlCl3 yields 3,6-di-tert-butylcarbazole, which scavenges radicals via electron-donating tert-butyl groups .
  • Performance validation : Use rotating bomb oxidation tests (RBOT) to measure oxidative stability in base oils .

Advanced: What analytical challenges arise in characterizing this compound isomers?

  • Chromatographic separation : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves pyrano[3,2-a] and [2,3-b] isomers .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of brominated derivatives (e.g., 2,7,12-tribromo-5,10,15-triethylcarbazole) .

Advanced: How do biogenetic hypotheses inform synthetic routes to this compound alkaloids?

Biogenetic proposals suggest terpenoid-carbazole coupling via oxidative dimerization. For example, isomurrayazoline (9) is hypothesized to form from 2-hydroxy-6-methylcarbazole and a monoterpene unit. Synthetic validation : Biomimetic oxidation of precursors with Mn(OAc)3 successfully replicates natural product structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.